molecular formula C16H27N5O4S B11187329 N~1~-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide

N~1~-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide

Cat. No.: B11187329
M. Wt: 385.5 g/mol
InChI Key: WUNCFZAYDXQYCP-UHFFFAOYSA-N
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Description

N~1~-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a triazine ring with a dimethylamino propyl group and a benzenesulfonamide moiety, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide typically involves multiple steps. One common method includes the reaction of dimethylaminopropylamine with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a solvent such as dimethylbenzene and a catalyst like triphenylphosphine . The reaction mixture is heated to a specific temperature (e.g., 130°C) and stirred for an extended period (e.g., 20 hours) under an inert atmosphere (e.g., nitrogen) to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization, filtration, and drying are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like refluxing in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N~1~-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.

Mechanism of Action

The mechanism of action of N1-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide is unique due to its combination of a triazine ring, dimethylamino propyl group, and benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H27N5O4S

Molecular Weight

385.5 g/mol

IUPAC Name

N-[3-[3-(dimethylamino)propyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C16H27N5O4S/c1-20(2)8-5-9-21-11-17-16(18-12-21)19-26(22,23)13-6-7-14(24-3)15(10-13)25-4/h6-7,10H,5,8-9,11-12H2,1-4H3,(H2,17,18,19)

InChI Key

WUNCFZAYDXQYCP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1CNC(=NC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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